Cas no 4687-23-4 (3-Benzofuranmethanol)

3-Benzofuranmethanol 化学的及び物理的性質
名前と識別子
-
- 3-Benzofuranmethanol
- 1-benzofuran-3-ylmethanol
- benzofuran-3-ylmethanol
- BENZOFURAN-3-YL-METHANOL
- 4687-23-4
- 3-Hydroxymethylbenzofuran
- 3-Hydroxymethylbenzo[b]furan
- SY045671
- DB-351060
- DTXSID20394832
- AKOS013449242
- AC6184
- NTWWUWHQMMQLSI-UHFFFAOYSA-N
- SCHEMBL6511946
- (1-benzofuran-3-yl)methanol
- AC-26874
- 3-(Hydroxymethyl)benzofuran
- CS-0378436
- MFCD05148738
-
- MDL: MFCD05148738
- インチ: InChI=1S/C9H8O2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,10H,5H2
- InChIKey: NTWWUWHQMMQLSI-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C(=CO2)CO
計算された属性
- せいみつぶんしりょう: 148.05244
- どういたいしつりょう: 148.052
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33.4A^2
- 疎水性パラメータ計算基準値(XlogP): 1.4
じっけんとくせい
- PSA: 33.37
3-Benzofuranmethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D914969-1g |
3-(Hydroxymethyl)benzofuran |
4687-23-4 | 95% | 1g |
$650 | 2024-07-20 | |
Alichem | A019094786-5g |
Benzofuran-3-ylmethanol |
4687-23-4 | 95% | 5g |
$550.44 | 2023-09-01 | |
Chemenu | CM116313-5g |
3-(Hydroxymethyl)benzofuran |
4687-23-4 | 95% | 5g |
$439 | 2021-06-09 | |
Crysdot LLC | CD11120848-10g |
Benzofuran-3-ylmethanol |
4687-23-4 | 95+% | 10g |
$700 | 2024-07-17 | |
Crysdot LLC | CD11120848-25g |
Benzofuran-3-ylmethanol |
4687-23-4 | 95+% | 25g |
$1126 | 2024-07-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1449106-1g |
Benzofuran-3-ylmethanol |
4687-23-4 | 95+% | 1g |
¥5997.00 | 2024-05-12 | |
Chemenu | CM116313-1g |
3-(Hydroxymethyl)benzofuran |
4687-23-4 | 95% | 1g |
$237 | 2024-07-16 | |
Chemenu | CM116313-10g |
3-(Hydroxymethyl)benzofuran |
4687-23-4 | 95% | 10g |
$661 | 2021-06-09 | |
Chemenu | CM116313-25g |
3-(Hydroxymethyl)benzofuran |
4687-23-4 | 95% | 25g |
$1062 | 2021-06-09 | |
Alichem | A019094786-10g |
Benzofuran-3-ylmethanol |
4687-23-4 | 95% | 10g |
$849.66 | 2023-09-01 |
3-Benzofuranmethanol 関連文献
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1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
3-Benzofuranmethanolに関する追加情報
3-Benzofuranmethanol (CAS No. 4687-23-4): A Comprehensive Overview
3-Benzofuranmethanol, also known by its CAS registry number 4687-23-4, is a fascinating organic compound that has garnered significant attention in both academic and industrial research. This compound belongs to the class of benzofuran derivatives, which are known for their unique structural properties and diverse applications in fields such as pharmacology, materials science, and environmental chemistry. In recent years, advancements in synthetic methodologies and the discovery of novel applications have further solidified its importance in the scientific community.
The molecular structure of 3-benzofuranmethanol consists of a benzene ring fused with a furan ring, with a hydroxymethyl group (-CH₂OH) attached at the 3-position of the benzofuran moiety. This arrangement imparts the compound with unique electronic properties and reactivity, making it a valuable building block in organic synthesis. The benzofuran core is particularly interesting due to its aromaticity and ability to participate in various chemical transformations, such as oxidation, reduction, and cyclization reactions.
Recent studies have highlighted the potential of 3-benzofuranmethanol in drug discovery, particularly in the development of bioactive compounds with anti-inflammatory, antioxidant, and anticancer properties. For instance, researchers have explored its role as a precursor for synthesizing complex natural product analogs, which exhibit promising biological activities. The ability of benzofuran derivatives to interact with specific biological targets, such as enzymes and receptors, has further underscored their therapeutic potential.
In addition to its pharmacological applications, 3-benzofuranmethanol has found utility in materials science. Its aromatic structure and functional groups make it an ideal candidate for designing advanced materials, such as polymers and coordination compounds. For example, scientists have utilized its hydroxymethyl group to create cross-linked polymer networks with enhanced mechanical and thermal properties. These materials hold promise for applications in electronics, sensors, and biomedical devices.
The synthesis of 3-benzofuranmethanol has also been a focal point of recent research efforts. Traditional methods often involve multi-step procedures that can be time-consuming and inefficient. However, advancements in catalytic chemistry have enabled the development of more streamlined and sustainable synthetic routes. For instance, the use of transition metal catalysts has facilitated one-pot syntheses that significantly reduce reaction times while improving yields.
Another area of active research is the environmental impact of benzofuran derivatives, including 3-benzofuranmethanol. As industries increasingly prioritize sustainability, there is growing interest in understanding how these compounds behave in natural ecosystems. Studies have shown that certain benzofuran derivatives can undergo biodegradation under specific environmental conditions, reducing their persistence in the environment. This knowledge is crucial for developing eco-friendly industrial processes that minimize ecological risks.
Furthermore, the application of computational chemistry tools has provided deeper insights into the electronic structure and reactivity of 3-benzofuranmethanol. Advanced computational models have allowed researchers to predict reaction outcomes with high accuracy, enabling the design of novel synthetic pathways and optimization of existing ones. This integration of theoretical and experimental approaches has significantly accelerated progress in understanding this compound's properties.
In conclusion, 3-benzofuranmethanol (CAS No. 4687-23-4) stands out as a versatile compound with immense potential across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application development, positions it as a key player in future scientific innovations. As research continues to uncover new facets of its properties and uses, this compound is poised to make even greater contributions to both academic knowledge and industrial advancements.
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